molecular formula C17H14O6 B8646322 7-Ethyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4h-1-benzopyran-4-one CAS No. 649551-44-0

7-Ethyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4h-1-benzopyran-4-one

Cat. No.: B8646322
CAS No.: 649551-44-0
M. Wt: 314.29 g/mol
InChI Key: DKLDXUIAHRMKGO-UHFFFAOYSA-N
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Description

7-Ethyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4h-1-benzopyran-4-one is a useful research compound. Its molecular formula is C17H14O6 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

649551-44-0

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

7-ethyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O6/c1-2-8-3-4-10-13(5-8)23-17(16(22)14(10)20)9-6-11(18)15(21)12(19)7-9/h3-7,18-19,21-22H,2H2,1H3

InChI Key

DKLDXUIAHRMKGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 26 (0.504 g, 1.4.mmol) in dichloromethane (50 ml) under Ar at 0° C. was added boron tribromide in dichloromethane (1.0M, 10 ml, 10 mmol, 7 equ). The mixture was warmed to room temperature and then stirred for 21 hours. The reaction was then cooled to 10° C. and methanol (10 ml) added. The reaction was heated to reflux for 3 hours, then concentrated in vacuo to give an orange solid. Water (50 ml) was added and stirred for two hours then left to stand overnight then 9c (0.313 g, 70%) was collected as a black solid.
Name
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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